molecular formula C7H7F3O B2983661 4-(Trifluoromethyl)cyclohex-2-en-1-one CAS No. 81206-69-1

4-(Trifluoromethyl)cyclohex-2-en-1-one

Cat. No.: B2983661
CAS No.: 81206-69-1
M. Wt: 164.127
InChI Key: JORQWRLRSVEFTQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohex-2-en-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohex-2-en-1-one typically involves the introduction of a trifluoromethyl group into a cyclohexenone framework. One common method is the trifluoromethylation of cyclohex-2-en-1-one using reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(Trifluoromethyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(trifluoromethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORQWRLRSVEFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=CC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81206-69-1
Record name 4-(trifluoromethyl)cyclohex-2-en-1-one
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